4-(4-(3-(1H-Pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)morpholine
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Overview
Description
The compound “PMID23639540C13a” is a synthetic molecule with a unique structure and significant potential in various scientific fields It has been investigated for its potential applications in chemistry, biology, medicine, and industry
Scientific Research Applications
“PMID23639540C13a” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential as a therapeutic agent. In medicine, it is being studied for its potential to treat various diseases. In industry, it is used in the production of advanced materials and chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with pyrazole and pyrimidine structures have been reported to exhibit various biological activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including oxidative stress and acetylcholinesterase activity .
Result of Action
Similar compounds have been reported to have various biological activities, including antioxidant and antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been associated with a wide range of biological activities
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID23639540C13a” involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common reagents used in the synthesis include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve the use of supercritical fluid crystallization equipment, where carbon dioxide is fed into a crystallization autoclave to obtain composite particles .
Industrial Production Methods: Industrial production of “PMID23639540C13a” follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity of the final product. The use of supercritical fluid crystallization is a key method in industrial production, as it allows for the efficient separation and collection of composite particles .
Chemical Reactions Analysis
Types of Reactions: “PMID23639540C13a” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of “PMID23639540C13a” include oxime esters, which act as bifunctional reagents in energy-transfer photocatalysis . The reaction conditions often involve the use of photocatalysts and specific wavelengths of light to drive the reactions.
Major Products Formed: The major products formed from the reactions of “PMID23639540C13a” depend on the specific reagents and conditions used. For example, the use of oxime esters in energy-transfer photocatalysis can lead to the formation of various alkyl radicals and amino acids .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “PMID23639540C13a” include those with similar structures and functional groups. Examples of similar compounds include those listed in the PubChem database, such as GTPL8155, KS-00000UBW, MolPort-044-728-919, ZINC96270778, BDBM50434751, AKOS032946391, and AK687595 .
Uniqueness: “PMID23639540C13a” is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent set it apart from other similar compounds .
Properties
IUPAC Name |
4-[4-[3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-17(24-5-7-26-8-6-24)4-2-14(1)16-9-20-19-18(12-23-25(19)13-16)15-10-21-22-11-15/h1-4,9-13H,5-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLCPLAAKUJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CNN=C5)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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